3-Fluorobenzyl isocyanate

Catalog No.
S667752
CAS No.
102422-56-0
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzyl isocyanate

CAS Number

102422-56-0

Product Name

3-Fluorobenzyl isocyanate

IUPAC Name

1-fluoro-3-(isocyanatomethyl)benzene

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2

InChI Key

PHRJTGPFEAUEBC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN=C=O

Canonical SMILES

C1=CC(=CC(=C1)F)CN=C=O

The exact mass of the compound 3-Fluorobenzyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluorobenzyl isocyanate (CAS 102422-56-0) is a highly reactive, fluorinated aromatic building block primarily utilized for the synthesis of complex ureas, carbamates, and amides. In industrial and pharmaceutical procurement, it is valued for its reliable electrophilic reactivity and favorable handling profile, presenting as a liquid with a boiling point of 209 °C. As a precursor, the meta-fluorinated benzyl moiety imparts distinct steric, electronic, and lipophilic properties to downstream active pharmaceutical ingredients (APIs), distinguishing it from unsubstituted or ortho/para-halogenated analogs in target-directed synthesis .

Substituting 3-fluorobenzyl isocyanate with generic alternatives, such as unsubstituted benzyl isocyanate or 4-fluorobenzyl isocyanate, fundamentally alters the binding affinity and metabolic stability of the resulting derivatives. In structure-based drug design, the specific meta-fluoro trajectory is strictly required to occupy restricted hydrophobic pockets—such as the S1 pocket in proteasome targets—and establish critical halogen-protein interactions that positional isomers cannot replicate [1]. Furthermore, substituting the isocyanate functional group with a benzyl halide to form an amine rather than a urea linkage often results in a complete loss of target activity due to the absence of essential hydrogen-bonding motifs required for kinase inhibition [2].

Meta-Fluoro Trajectory for S1 Pocket Occupancy in Proteasome Inhibitors

In the synthesis of syringolin B analogs targeting the Plasmodium falciparum 20S proteasome, the m-fluorobenzyl moiety derived from 3-fluorobenzyl isocyanate precisely occupies the hydrophobic S1 pocket of the β5 subunit. Structural cryo-EM data confirms that this specific substitution provides superior complementarity and subunit-selectivity compared to unsubstituted benzyl analogs, which lack the necessary halogen-hydrophobic interactions [1].

Evidence DimensionS1 pocket binding complementarity
Target Compound Datam-fluorobenzyl derivative exhibits highly selective β5 subunit binding
Comparator Or BaselineUnsubstituted benzyl derivatives
Quantified DifferenceStructural alignment shows exclusive S1 pocket occupancy driven by the m-fluoro moiety
ConditionsCryo-EM structural analysis of Pf 20S proteasome

Procurement of the exact meta-fluoro isomer is non-negotiable for synthesizing selective β5-proteasome inhibitors, as positional isomers fail to achieve the required active site complementarity.

Essential Urea Linkage Formation for ERK2 Kinase Inhibitors

In the development of aromatic urea-imidazole salts targeting ERK1/2, 3-fluorobenzyl isocyanate serves as the essential precursor for the urea linkage. Derivatives synthesized via this isocyanate demonstrate significant antiproliferative activity. The urea group formed by this specific isocyanate is strictly required; non-urea analogs synthesized via alternative coupling methods exhibit a complete loss of activity (IC50 > 10 μM), highlighting the compound's necessity as a coupling agent[1].

Evidence DimensionERK2 inhibitory activity dependence
Target Compound DataUrea derivatives (via isocyanate) show sub-micromolar IC50
Comparator Or BaselineNon-urea analogs (IC50 > 10 μM)
Quantified Difference>10-fold loss of activity without the isocyanate-derived urea linkage
ConditionsIn vitro ERK2 kinase assay

Buyers must procure the isocyanate form rather than alternative benzyl halides to successfully generate the critical hydrogen-bonding urea motif required for kinase inhibition.

Enhanced SAR in Epoxide Hydrolase (EphB) Inhibition

3-Fluorobenzyl isocyanate is utilized to synthesize 1-(3-chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea, a potent inhibitor of Mycobacterium tuberculosis epoxide hydrolase (EphB). Structure-activity relationship (SAR) studies demonstrate that the 3-fluorobenzyl urea core provides phenotypically selective antitubercular activity, whereas deviations in the urea substitution pattern or removal of the specific halogenation lead to diminished therapeutic indices or loss of target inhibition [1].

Evidence DimensionTarget enzyme inhibition (EphB)
Target Compound Data3-fluorobenzyl urea derivatives maintain the required pharmacophore for potent M. tuberculosis inhibition
Comparator Or BaselineNon-fluorinated or alternative alkyl ureas
Quantified DifferenceEssential for maintaining phenotypic selectivity and therapeutic index
ConditionsIn vitro M. tuberculosis EphB inhibition assay

For infectious disease drug discovery, selecting the 3-fluoro isomer ensures the correct pharmacophore geometry required for specific enzyme inhibition.

Reactivity and Processability in Macrocycle Late-Stage Functionalization

3-Fluorobenzyl isocyanate demonstrates high coupling efficiency in the synthesis of complex macrolide-inspired macrocycles targeting the IL-17A/IL-17RA interaction. When reacted with advanced macrocyclic amines, it cleanly forms the corresponding ureas (yielding highly active compounds with ELISA IC50 = 40 nM) under standard conditions. Its liquid state at room temperature allows for precise volumetric dosing in parallel synthesis, and the 3-fluorobenzyl substitution provides a 3-fold improvement in target activity compared to truncated methyl derivatives [1].

Evidence DimensionPrecursor processability and target potency
Target Compound DataForms highly active macrocyclic ureas (IC50 = 40 nM)
Comparator Or BaselineTerminal methyl derivatives
Quantified Difference3-fluorobenzyl substitution improves target activity by 3-fold vs truncation
ConditionsParallel synthesis and IL-17A ELISA assay

The compound's physical properties and reliable reactivity make it an ideal building block for late-stage functionalization in complex macrocycle libraries.

Synthesis of Subunit-Selective Proteasome Inhibitors

Where this compound is the right choice: The synthesis of selective proteasome inhibitors (e.g., syringolin analogs) where the meta-fluoro group is structurally required to achieve optimal complementarity within the S1 pocket of the β5 subunit [1].

Development of Targeted Kinase Inhibitors

Where this compound is the right choice: The development of targeted kinase inhibitors (e.g., ERK1/2) utilizing the isocyanate group to form essential hydrogen-bonding urea linkages that cannot be achieved with benzyl halides[2].

Production of Phenotypically Selective Anti-Tubercular Agents

Where this compound is the right choice: The production of anti-tubercular agents targeting epoxide hydrolases, where the specific halogenated pharmacophore is critical for maintaining phenotypic selectivity and a high therapeutic index [3].

Late-Stage Diversification of Macrocyclic Libraries

Where this compound is the right choice: The late-stage diversification of macrocyclic peptide or macrolide libraries via efficient urea formation, leveraging the compound's favorable handling properties and reactivity for parallel synthesis workflows [4].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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